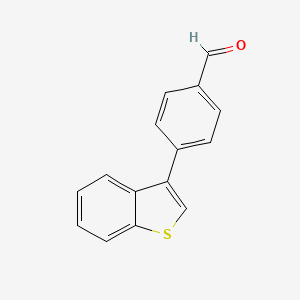
4-(1-Benzothien-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Benzothiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a benzaldehyde group attached to the benzothiophene moiety. It has a molecular formula of C15H10OS and a molecular weight of 238.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzothiophen-3-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted benzothiophenes with benzaldehyde derivatives. For instance, the aryne reaction with alkynyl sulfides is a notable approach. This method involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of 4-(1-benzothiophen-3-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.
化学反応の分析
Types of Reactions
4-(1-Benzothiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of 4-(1-benzothiophen-3-yl)benzoic acid.
Reduction: Formation of 4-(1-benzothiophen-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzothiophene derivatives.
科学的研究の応用
4-(1-Benzothiophen-3-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific optoelectronic properties.
作用機序
The mechanism of action of 4-(1-benzothiophen-3-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to modulate enzyme activities, such as protein kinases, and to interact with cellular signaling pathways . The specific molecular targets and pathways may vary depending on the application and the biological system being studied.
類似化合物との比較
4-(1-Benzothiophen-3-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(1-Benzothiophen-5-yl)benzaldehyde: Similar structure but with the benzaldehyde group attached at a different position on the benzothiophene ring.
Thiophene derivatives: Compounds containing a thiophene ring with various substituents.
Benzothiophene derivatives: Compounds with different substituents on the benzothiophene ring, such as sertaconazole and raloxifene.
The uniqueness of 4-(1-benzothiophen-3-yl)benzaldehyde lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.
生物活性
4-(1-Benzothien-3-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzothienyl group attached to a benzaldehyde moiety. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic pathways have been explored, including the use of catalytic systems and specific reagents to enhance yield and purity.
Biological Activities
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent, antimicrobial compound, and neuroprotective agent. Below are some key findings:
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar structures showed significant activity against tongue squamous cell carcinoma fibroblasts (TSCCF), with IC50 values suggesting effective inhibition of cell growth and induction of apoptosis .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | TSCCF | 446.68 |
| Related Schiff Base | NHGF | 977.24 |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans . The mechanism is believed to involve disruption of microbial cell membranes.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzothienyl derivatives in models of neurodegeneration. These compounds modulate calcium homeostasis, which is crucial in preventing neuronal death associated with conditions like stroke and Alzheimer's disease .
Case Studies
Several case studies have illustrated the application of this compound in therapeutic contexts:
- Neuroprotection in Stroke Models : In vitro models demonstrated that derivatives of this compound can significantly reduce neuronal death by regulating intracellular calcium levels, showcasing its potential as a treatment for stroke .
- Anticancer Mechanisms : A study involving Schiff bases derived from benzaldehyde indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the azomethine group, suggesting that similar pathways may be active for this compound .
特性
分子式 |
C15H10OS |
|---|---|
分子量 |
238.31 g/mol |
IUPAC名 |
4-(1-benzothiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C15H10OS/c16-9-11-5-7-12(8-6-11)14-10-17-15-4-2-1-3-13(14)15/h1-10H |
InChIキー |
LOVKZCUQBPHIJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















